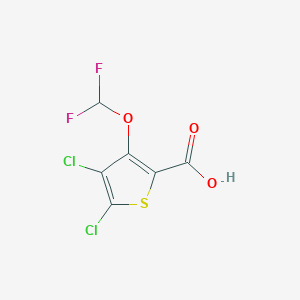

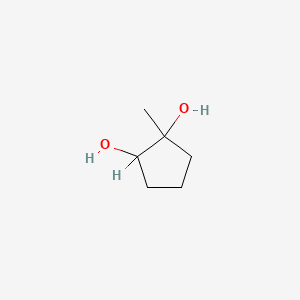

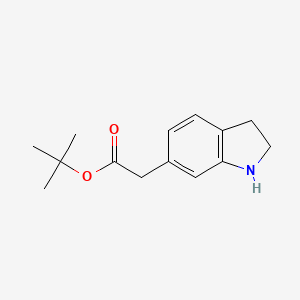

![molecular formula C11H13N3OS B2410449 5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine CAS No. 2175978-90-0](/img/structure/B2410449.png)

5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class of compounds . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon, and anxiolytic agent ocinaplon . They have varied and significant biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves condensation reactions of aminopyrazoles with various compounds such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . They can also be prepared through reactions of acyclic reagents .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a dominant motif that is common in many drugs . The structure can be modified by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. They include condensation reactions of aminopyrazoles with various compounds . The reaction mechanism proceeds through a nucleophilic attack of the exo-NH .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . The dipole moment changes in these compounds were calculated to be significant .Applications De Recherche Scientifique

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

The heteroatoms (B, N, O or S) in PPs make them potential chelating agents for ions . This property allows them to be used as chemosensors .

Organic Materials

PPs have attracted a great deal of attention in material science due to their significant photophysical properties . They can be used in the progress of organic materials .

Organic Light-Emitting Devices

PPs have been used in organic light-emitting devices . Their tunable photophysical properties make them suitable for this application .

Bio-Macromolecular Interactions

PPs have been used to study bio-macromolecular interactions . Their structural diversity allows them to interact with various bio-macromolecules .

Antitumor Scaffold

PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used as an antitumor scaffold , showing their potential in drug discovery .

Orientations Futures

Pyrazolo[1,5-a]pyrimidines have shown promise in various fields, including as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents . Compounds like 4a, 4h, 4j, and 4k offer a great opportunity as starting points for further optimization toward improved antifungal agrochemicals .

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

It is known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer mechanisms.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse pharmacological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that they may have favorable bioavailability.

Result of Action

Pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse pharmacological activities , suggesting that they may have a range of molecular and cellular effects.

Action Environment

It is known that the stability of pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied , suggesting that pH may be an important environmental factor influencing their action.

Propriétés

IUPAC Name |

5-methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8-6-11(15-9-3-5-16-7-9)14-10(13-8)2-4-12-14/h2,4,6,9H,3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTQTDBGEOQIGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)OC3CCSC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

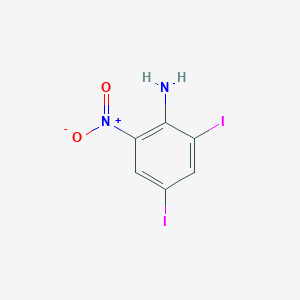

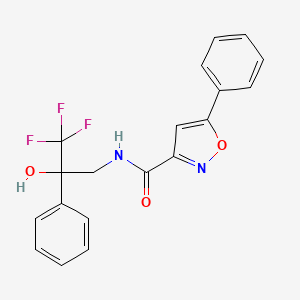

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)

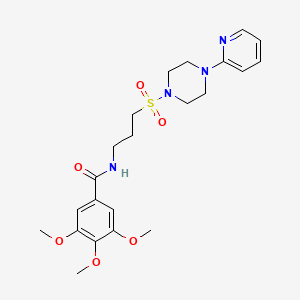

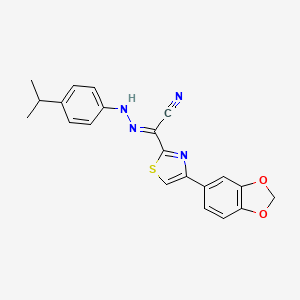

![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)

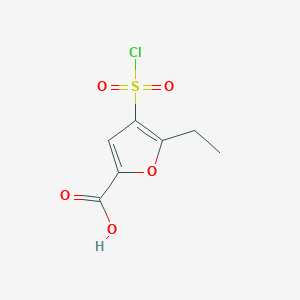

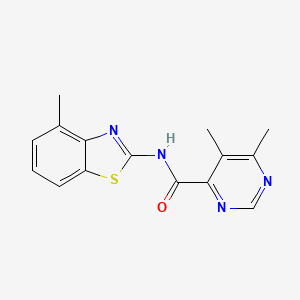

![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)

![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)

![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)